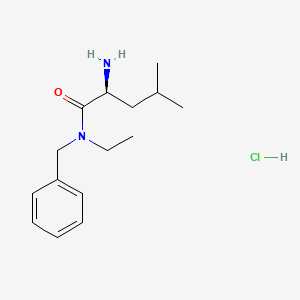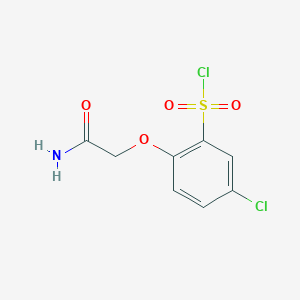
Cloruro de 2-(carbamoilmetoxi)-5-clorobenceno-1-sulfonilo
Descripción general
Descripción
2-(Carbamoylmethoxy)-5-chlorobenzene-1-sulfonyl chloride is an organic compound that features a benzene ring substituted with a carbamoylmethoxy group, a chlorine atom, and a sulfonyl chloride group
Aplicaciones Científicas De Investigación
2-(Carbamoylmethoxy)-5-chlorobenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Material Science: It is utilized in the preparation of functionalized polymers and advanced materials with specific properties.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as carbamates, often target enzymes like acetylcholinesterase .
Biochemical Pathways
Carbamates, which could potentially be formed from this compound, are known to inhibit acetylcholinesterase, affecting the cholinergic system .
Result of Action
If it acts similarly to carbamates, it could lead to an accumulation of acetylcholine in synapses, affecting nerve signal transmission .
Análisis Bioquímico
Biochemical Properties
2-(Carbamoylmethoxy)-5-chlorobenzene-1-sulfonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in sulfonation reactions, which are essential for the metabolism of various endogenous and exogenous compounds . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of 2-(Carbamoylmethoxy)-5-chlorobenzene-1-sulfonyl chloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 2-(Carbamoylmethoxy)-5-chlorobenzene-1-sulfonyl chloride exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of sulfonyltransferase enzymes by forming a covalent bond with the enzyme’s active site . This inhibition can result in the accumulation of substrates and a decrease in the production of sulfonated products. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(Carbamoylmethoxy)-5-chlorobenzene-1-sulfonyl chloride in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. In vitro studies have shown that the compound remains stable under specific conditions but can degrade when exposed to light or high temperatures . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell morphology and function .
Dosage Effects in Animal Models
The effects of 2-(Carbamoylmethoxy)-5-chlorobenzene-1-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound can have therapeutic effects, such as reducing inflammation or modulating immune responses . At high doses, it can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without significant adverse effects .
Metabolic Pathways
2-(Carbamoylmethoxy)-5-chlorobenzene-1-sulfonyl chloride is involved in several metabolic pathways. It interacts with enzymes such as sulfonyltransferases and cytochrome P450s, which play a role in its metabolism . These interactions can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell . The compound can also affect the production of secondary metabolites, which are crucial for various cellular functions .
Transport and Distribution
The transport and distribution of 2-(Carbamoylmethoxy)-5-chlorobenzene-1-sulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ABC transporters, which are known to facilitate the movement of various compounds . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 2-(Carbamoylmethoxy)-5-chlorobenzene-1-sulfonyl chloride is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and the nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . The activity of the compound can be influenced by its localization, with different effects observed in various cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamoylmethoxy)-5-chlorobenzene-1-sulfonyl chloride typically involves the reaction of 5-chlorosalicylaldehyde with carbamoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with sulfonyl chloride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Carbamoylmethoxy)-5-chlorobenzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, or sulfonothioates.
Hydrolysis: The major product is 2-(carbamoylmethoxy)-5-chlorobenzenesulfonic acid.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Carbamoylmethoxy)-4-chlorobenzene-1-sulfonyl chloride
- 2-(Carbamoylmethoxy)-5-bromobenzene-1-sulfonyl chloride
- 2-(Carbamoylmethoxy)-5-fluorobenzene-1-sulfonyl chloride
Uniqueness
2-(Carbamoylmethoxy)-5-chlorobenzene-1-sulfonyl chloride is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it undergoes. The presence of both a carbamoylmethoxy group and a sulfonyl chloride group on the benzene ring provides a versatile platform for further chemical modifications, making it valuable in various synthetic applications.
Propiedades
IUPAC Name |
2-(2-amino-2-oxoethoxy)-5-chlorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO4S/c9-5-1-2-6(15-4-8(11)12)7(3-5)16(10,13)14/h1-3H,4H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXKVAMXMYVZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


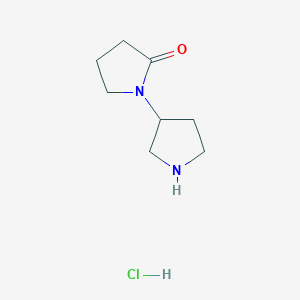
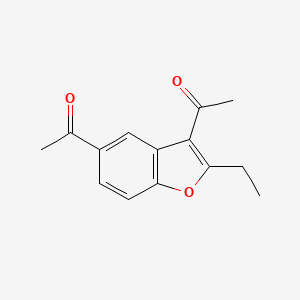
![5-methyl-1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1377065.png)
![[1-(Ethoxymethyl)cyclobutyl]methanol](/img/structure/B1377066.png)
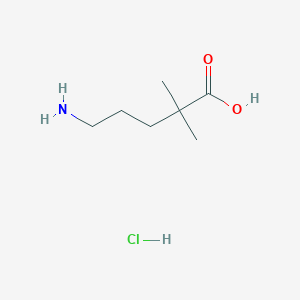
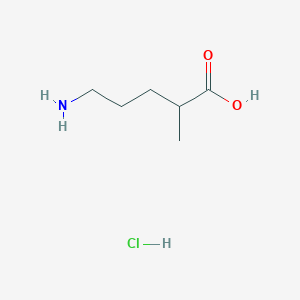
![[4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride](/img/structure/B1377072.png)
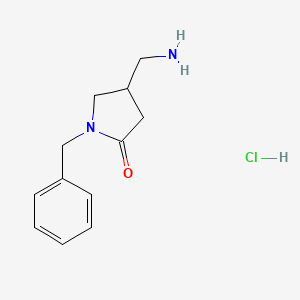

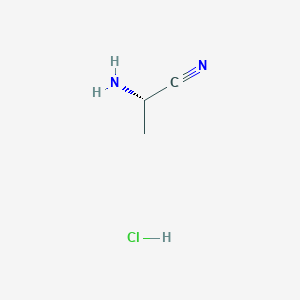
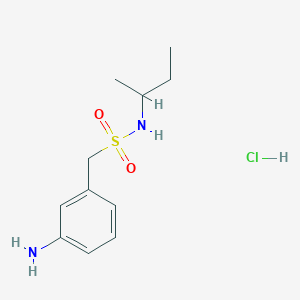
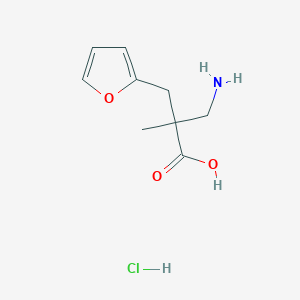
![2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol](/img/structure/B1377085.png)
